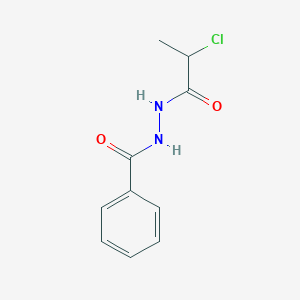

![molecular formula C17H17BrN2O4S2 B2550569 (Z)-5-bromo-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 895458-77-2](/img/structure/B2550569.png)

(Z)-5-bromo-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

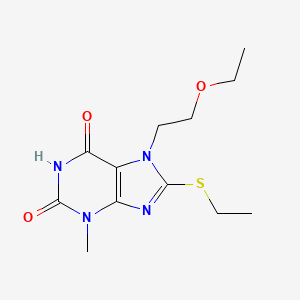

This compound is a type of organic molecule that contains several functional groups, including a bromine atom, a thiophene ring, a carboxamide group, and a benzo[d]thiazol-2(3H)-ylidene group. These functional groups suggest that this compound may have interesting chemical and biological properties .

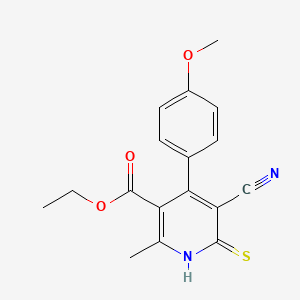

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine atom, the thiophene ring, and the benzo[d]thiazol-2(3H)-ylidene group would likely contribute to the overall shape and electronic structure of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the bromine atom might be susceptible to nucleophilic substitution reactions, while the carboxamide group could participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and the nature of its functional groups .Aplicaciones Científicas De Investigación

Anticancer Properties: Thiophene-based molecules have demonstrated anticancer activity . Researchers could explore the potential of this compound in developing targeted therapies for various cancers.

Anti-Inflammatory Agents: Thiophenes have anti-inflammatory properties . Investigating the anti-inflammatory effects of this compound could lead to the development of new drugs for inflammatory diseases.

Antimicrobial Activity: Thiophene derivatives exhibit antimicrobial effects . Researchers might explore its potential as an antimicrobial agent against bacteria, fungi, or viruses.

Organic Electronics and Materials Science

Thiophenes play a crucial role in organic electronics and material science. Here’s how this compound could contribute:

Organic Semiconductors: Thiophene-mediated molecules are essential for organic semiconductors . Researchers could investigate its use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Corrosion Inhibitors: Thiophene derivatives are utilized as corrosion inhibitors . Understanding their effectiveness in protecting metals from corrosion could have practical applications.

Synthesis Strategies

The compound’s unique structure makes it interesting for synthetic chemists. Consider the following synthetic approaches:

Heterocyclization Methods: Researchers can explore heterocyclization reactions to synthesize thiophene derivatives. Methods like Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis are typical routes .

Regioselective Synthesis: Investigating regioselective synthesis methods can lead to efficient access to specific positions on the thiophene ring .

Mecanismo De Acción

Target of action

Benzothiazoles and thiophene carboxamides have been studied for their potential biological activities. For instance, some benzothiazole derivatives have been found to inhibit cyclooxygenases (COX-1, COX-2), which are key enzymes in the inflammatory response .

Biochemical pathways

The inhibition of COX enzymes by some benzothiazole derivatives can affect the synthesis of prostaglandins, which are key mediators of inflammation and pain .

Result of action

The result of the compound’s action would depend on its specific targets and mode of action. For benzothiazole derivatives that inhibit COX enzymes, the result could be a reduction in inflammation and pain .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. Proper safety precautions should always be taken when working with chemicals.

Direcciones Futuras

Propiedades

IUPAC Name |

5-bromo-N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O4S2/c1-22-7-6-20-10-8-11(23-2)12(24-3)9-14(10)26-17(20)19-16(21)13-4-5-15(18)25-13/h4-5,8-9H,6-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWJPEFZWXGMHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=C(S3)Br)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-methoxyphenyl)-N-(4-(trifluoromethoxy)phenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2550488.png)

![N-(3-chloro-2-methylphenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2550490.png)

![Tert-butyl N-[[8-[[(E)-4-(dimethylamino)but-2-enoyl]amino]spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2550502.png)

![3,3-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2550505.png)